molecular formula C26H28N4O4 B3939927 5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

Cat. No. B3939927
M. Wt: 460.5 g/mol
InChI Key: ALXILOVUVMEGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MNPA and is a member of the piperazine family of compounds.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. MNPA has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. MNPA has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
MNPA has been found to have several biochemical and physiological effects in the body. MNPA has been found to have antioxidant properties, which can help protect cells from oxidative damage. MNPA has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, MNPA has been found to have analgesic properties, which can help reduce pain in the body.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for use in lab experiments. MNPA is relatively easy to synthesize, and it is stable under a wide range of conditions. MNPA is also highly soluble in many solvents, making it easy to work with in the lab. However, MNPA also has some limitations for use in lab experiments. MNPA is highly toxic and should be handled with care. Additionally, MNPA has limited water solubility, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on MNPA. One potential direction is the development of new drugs based on MNPA. MNPA has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Another potential direction is the further investigation of the mechanism of action of MNPA. The exact mechanism of action of MNPA is not fully understood, and further research in this area could lead to new insights into the compound's potential applications. Additionally, further research could be conducted to explore the potential use of MNPA in the treatment of cancer and other diseases.

Scientific Research Applications

MNPA has been the focus of several scientific research studies due to its potential applications in various fields. MNPA has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. MNPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, MNPA has been investigated for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

(4-methoxyphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-34-23-10-7-21(8-11-23)26(31)29-17-15-28(16-18-29)22-9-12-25(30(32)33)24(19-22)27-14-13-20-5-3-2-4-6-20/h2-12,19,27H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXILOVUVMEGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

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